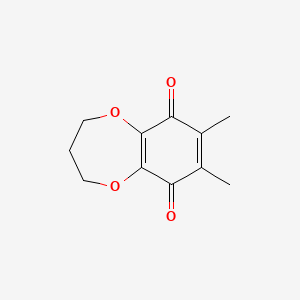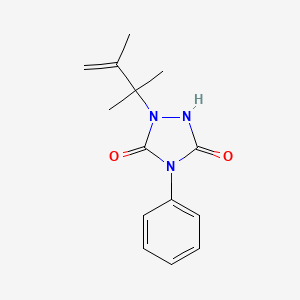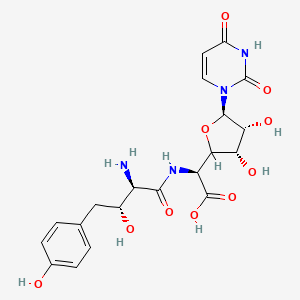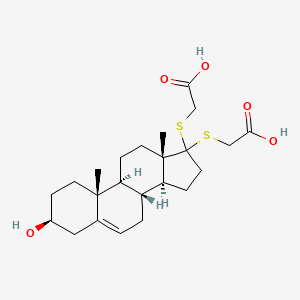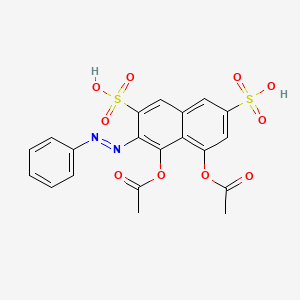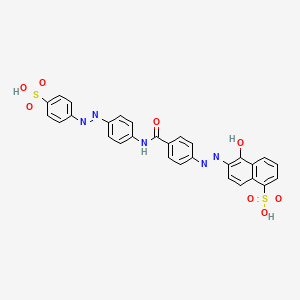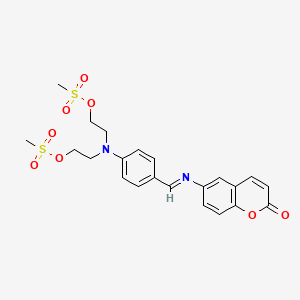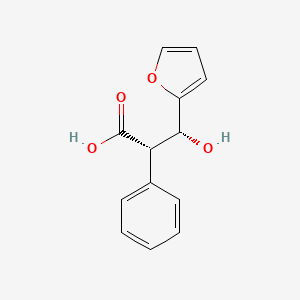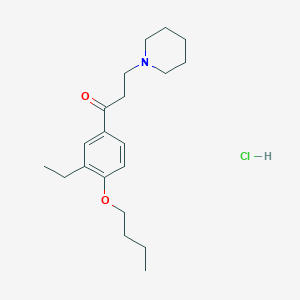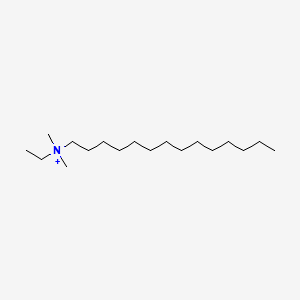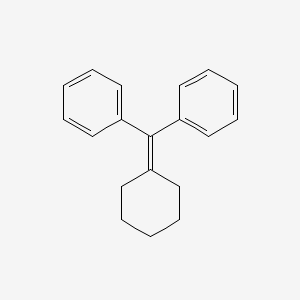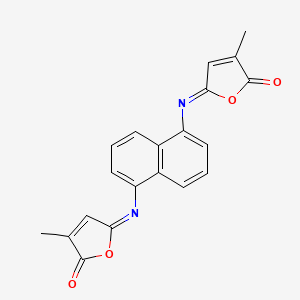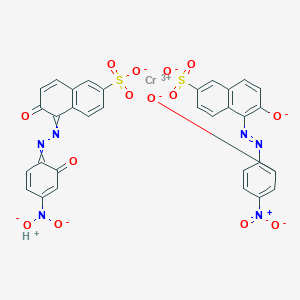
Chromate(3-), bis(6-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trihydrogen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromate(3-), bis(6-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trihydrogen is a complex chemical compound known for its vibrant color and unique chemical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(3-), bis(6-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trihydrogen typically involves the reaction of chromate salts with azo compounds under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The raw materials are mixed in precise proportions, and the reaction conditions are optimized to maximize yield. The final product is then subjected to rigorous quality control measures to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Chromate(3-), bis(6-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trihydrogen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromate(VI) compounds, while reduction may produce chromate(II) compounds. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chromate(3-), bis(6-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trihydrogen has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biological assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and used in diagnostic tests.
Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of Chromate(3-), bis(6-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trihydrogen involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Chromate(3-), bis(6-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trihydrogen is unique due to its specific chemical structure and properties. Similar compounds include other chromate complexes and azo compounds, such as:
- Chromate(3-), bis(2-(2-(2-(hydroxy-kappaO)-4-hydroxy-3-(2-(2-methyl-4-sulfophenyl)diazenyl-kappaN1)phenyl)diazenyl)benzoato(3-)-kappaO)-, trisodium
- Chromium(3+) sodium 7-nitro-3-oxido-4-[(2-oxido-1-naphthyl)diazenyl]-1-naphthalenesulfonate
These compounds share some similarities in terms of their chemical reactivity and applications but differ in their specific structures and properties, making each compound unique in its own right.
Eigenschaften
CAS-Nummer |
72928-89-3 |
|---|---|
Molekularformel |
C32H17CrN6O14S2-2 |
Molekulargewicht |
825.6 g/mol |
IUPAC-Name |
chromium(3+);5-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-6-oxonaphthalene-2-sulfonate;hydron;5-[(4-nitro-2-oxidophenyl)diazenyl]-6-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H11N3O7S.C16H9N3O7S.Cr/c2*20-14-6-1-9-7-11(27(24,25)26)3-4-12(9)16(14)18-17-13-5-2-10(19(22)23)8-15(13)21;/h1-8,20-21H,(H,24,25,26);1-8H,(H,24,25,26);/q;-2;+3/p-3 |
InChI-Schlüssel |
SCWUTAKGVMPHAW-UHFFFAOYSA-K |
Kanonische SMILES |
[H+].C1=CC(=NN=C2C3=C(C=CC2=O)C=C(C=C3)S(=O)(=O)[O-])C(=O)C=C1N([O-])[O-].C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[O-].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


